molecular formula C13H15NO3 B12551166 Benzyl (2-oxopyrrolidin-1-yl)acetate CAS No. 143023-95-4

Benzyl (2-oxopyrrolidin-1-yl)acetate

Cat. No.: B12551166
CAS No.: 143023-95-4
M. Wt: 233.26 g/mol
InChI Key: YXDDJFWPIFOWPP-UHFFFAOYSA-N
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Description

Benzyl (2-oxopyrrolidin-1-yl)acetate is an organic compound with the molecular formula C13H15NO3 It is a derivative of pyrrolidinone, a five-membered lactam, and is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (2-oxopyrrolidin-1-yl)acetate can be synthesized through the alkylation of pyrrolidin-2-one with benzyl chloroacetate in the presence of a base such as sodium hydride. The reaction typically involves heating the reactants in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 60-80°C) for several hours. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-oxopyrrolidin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (2-oxopyrrolidin-1-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of neurological disorders due to its structural similarity to known therapeutic agents.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of benzyl (2-oxopyrrolidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters, thereby modulating neuronal activity and exerting therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2-oxopyrrolidin-1-yl)acetate is unique due to its specific structural features, such as the benzyl group and the ester linkage. These features confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

CAS No.

143023-95-4

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

benzyl 2-(2-oxopyrrolidin-1-yl)acetate

InChI

InChI=1S/C13H15NO3/c15-12-7-4-8-14(12)9-13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2

InChI Key

YXDDJFWPIFOWPP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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